

A Technical Guide to the Spectroscopic Analysis of Hydroxy-PEG3-acid

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Compound of Interest		
Compound Name:	Hydroxy-PEG3-acid	
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This technical guide provides an in-depth overview of the spectroscopic analysis of **Hydroxy-PEG3-acid** (chemical name: 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoic acid), a bifunctional molecule widely used in bioconjugation, drug delivery, and materials science.[1][2] The guide details expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, outlines experimental protocols, and presents visual workflows for researchers, scientists, and drug development professionals.

Molecular Structure

Hydroxy-PEG3-acid is a hydrophilic linker possessing a terminal hydroxyl (-OH) group and a terminal carboxylic acid (-COOH) group, connected by a three-unit polyethylene glycol (PEG) chain. This structure allows for versatile chemical modifications at either end.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **Hydroxy-PEG3-acid** by providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The characteristic chemical shifts for **Hydroxy-PEG3-acid** are summarized below.

Table 1: Predicted ¹H NMR Chemical Shifts for Hydroxy-PEG3-acid



Protons (Label)	Chemical Shift (δ, ppm)	Multiplicity	Integration	Notes
H-00C-	~12.0	Singlet (broad)	1H	Chemical shift is concentration-dependent and the proton readily exchanges with D ₂ O.[3][4]
-CH2-CH2-COOH	~2.62	Triplet	2Н	Coupled to the adjacent methylene group (-O-CH ₂ -).
-O-CH2-CH2- COOH	~3.75	Triplet	2Н	Coupled to the methylene group adjacent to the acid.
-O-CH2-CH2-O-	~3.65	Multiplet	8H	The backbone methylene protons of the PEG chain often appear as a complex, overlapping multiplet.[5]
HO-CH ₂ -	~3.71	Triplet	2H	Often overlaps with the main PEG backbone signals.
HO-CH ₂ -	Variable (~2-5)	Singlet (broad)	1H	Position is highly dependent on solvent, concentration, and temperature.



The carbon NMR spectrum identifies the number of chemically distinct carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for Hydroxy-PEG3-acid

Carbon (Label)	Chemical Shift (δ, ppm)	Notes
-СООН	~175	Carbonyl carbon of the carboxylic acid.
-O-CH2-CH2-O-	~70.5	A characteristic region for PEG backbone carbons.
HO-CH ₂ -CH ₂ -O-	~72.5	The carbon adjacent to the terminal hydroxyl group.
-O-CH2-CH2-COOH	~69.0	Carbon adjacent to the propanoic acid moiety.
CH ₂ -O-	~61.5	Terminal carbon bonded to the hydroxyl group.
-CH2-COOH	~35.0	Methylene carbon adjacent to the carbonyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Characteristic IR Absorption Bands for Hydroxy-PEG3-acid



Functional Group	Vibration Type	Wavenumber (cm ⁻¹)	Intensity	Notes
O-H (Carboxylic Acid)	Stretching	3300 - 2500	Broad	A very prominent and broad absorption due to hydrogen bonding.
O-H (Alcohol)	Stretching	3500 - 3200	Broad	Often overlaps with the broad carboxylic acid O-H stretch.
C-H (Alkane)	Stretching	3000 - 2850	Medium-Strong	Characteristic of the methylene groups in the PEG chain.
C=O (Carboxylic Acid)	Stretching	1725 - 1700	Strong	A strong, sharp peak characteristic of the carbonyl group.
C-O (Ether & Alcohol)	Stretching	1250 - 1050	Strong	A strong, often broad region due to multiple C-O bonds in the PEG chain and alcohol.

Experimental Protocols

• Sample Preparation: Dissolve approximately 5-10 mg of **Hydroxy-PEG3-acid** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterium Oxide (D₂O)). The choice of solvent is critical, as the acidic and hydroxyl proton signals are solvent-dependent.



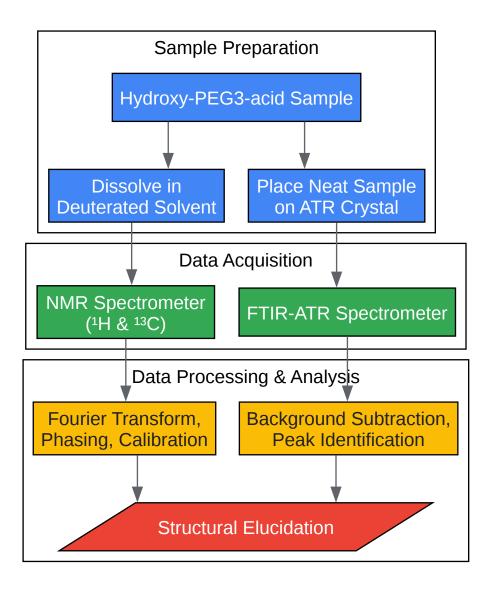
- Instrument Setup:
 - Use a standard 5 mm NMR tube.
 - Acquire spectra on a 300 MHz or higher field NMR spectrometer.
 - For ¹H NMR, typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
 - For ¹³C NMR, a 90° pulse angle is used with proton decoupling. A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons, though none are present in this molecule.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase correct the spectrum and calibrate it using the residual solvent peak or an internal standard like Tetramethylsilane (TMS).
 - Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
- Sample Preparation: As Hydroxy-PEG3-acid is often a viscous liquid or oil, Attenuated Total Reflectance (ATR) is a convenient method. Place a small drop of the neat sample directly onto the ATR crystal.
- Instrument Setup:
 - Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signalto-noise ratio.
 - The typical spectral range is 4000 to 400 cm⁻¹.
- Data Processing:



- The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Label the significant peaks corresponding to the key functional groups.

Visualization of Workflows and Structures

The following diagrams illustrate the spectroscopic analysis workflow and the correlation between the molecular structure and its expected spectral signals.



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Caption: General workflow for the spectroscopic analysis of Hydroxy-PEG3-acid.



Caption: Correlation of molecular structure with key NMR and IR signals.

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